CBP/p300-IN-1
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Overview
Description
CBP/p300-IN-1 is a potent and selective inhibitor of the bromodomain of the CREB-binding protein (CBP) and p300. These proteins are transcriptional coactivators with intrinsic acetyltransferase activity, playing critical roles in regulating gene expression, cell growth, and differentiation. This compound has emerged as a valuable tool in scientific research, particularly in the fields of cancer biology and epigenetics .
Mechanism of Action
Target of Action
Cbp/EP300-IN-1, also known as CCS1477 or inobrodib, is a potent and selective inhibitor of the bromodomains of EP300 and CBP . These are two homologous histone acetyltransferases with critical roles in cellular growth and differentiation . They serve as transcriptional co-activators for transcription factors involved in diverse signaling pathways in cancer .
Mode of Action
Cbp/EP300-IN-1 interacts with its targets, EP300 and CBP, by inhibiting their bromodomains . This results in the eviction of EP300/CBP from enhancer subsets marked by strong MYB occupancy and high H3K27 acetylation . The compound also induces a significant reduction of EP300 recruitment to intronic FGFR3 sites .
Biochemical Pathways
The inhibition of EP300 and CBP by Cbp/EP300-IN-1 affects various biochemical pathways. It leads to the downregulation of transcription factor genes including MYB, MYC, IRF4, E2F1, and FOXM1 . The compound also induces the redistribution of EP300 binding away from sites with IRF4 motifs, while sites with other motifs remain occupied .
Pharmacokinetics
It’s also mentioned that the compound is orally active , suggesting good bioavailability.
Result of Action
The action of Cbp/EP300-IN-1 leads to potent growth inhibition by inducing cell cycle arrest . In vivo, it results in dose-dependent inhibition of tumor growth . In clinical trials, Cbp/EP300-IN-1 has shown objective responses with substantial reductions in serum or urinary M-protein in heavily pre-treated relapsed/refractory myeloma patients .
Action Environment
Biochemical Analysis
Biochemical Properties
Cbp/EP300-IN-1 interacts with CBP and p300, which are key players in various biochemical reactions . The functions of CBP/p300, especially their acetyltransferase activity and chromatin association, are regulated both intramolecularly by their autoinhibitory loop (AIL), bromodomain, and PHD-RING region and intermolecularly by their interacting partners .
Cellular Effects
Cbp/EP300-IN-1 has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by modulating gene transcription through its interaction with CBP and p300 . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Cbp/EP300-IN-1 involves its binding to the bromodomains of CBP and p300 . This binding inhibits the acetyltransferase activity of these proteins, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Cbp/EP300-IN-1 has shown sustained effects over time . It induces deep and sustained CBP degradation, leading to significant tumor growth inhibition in solid tumors .
Dosage Effects in Animal Models
In animal models, the effects of Cbp/EP300-IN-1 vary with different dosages . There is dose-dependent growth inhibition of tumors, with complete suppression of tumor growth observed at certain dosages .
Metabolic Pathways
Cbp/EP300-IN-1 is involved in various metabolic pathways through its interaction with CBP and p300 . These proteins acetylate many non-histone proteins, some of which are key players in different autophagy steps .
Preparation Methods
The synthesis of CBP/p300-IN-1 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
CBP/p300-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Acetylation: This compound can acetylate histone and non-histone proteins, modulating gene expression and chromatin structure
Scientific Research Applications
CBP/p300-IN-1 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of CBP and p300 in cancer progression and to develop potential therapeutic strategies targeting these proteins
Epigenetics: This compound is employed to investigate the epigenetic regulation of gene expression through histone acetylation
Immunology: The compound is used to explore the differentiation and function of regulatory T cells and their impact on immune responses
Drug Development: This compound serves as a lead compound for developing new drugs targeting CBP and p300 in various diseases
Comparison with Similar Compounds
CBP/p300-IN-1 is unique in its high selectivity and potency for the bromodomain of CBP and p300. Similar compounds include:
This compound stands out due to its specific binding affinity and effectiveness in modulating gene expression and chromatin structure, making it a valuable tool in scientific research and drug development .
Properties
IUPAC Name |
tert-butyl 3-[(1-acetyl-5-methoxyindole-3-carbonyl)amino]-4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5/c1-13(27)26-12-17(16-11-15(30-5)7-9-20(16)26)21(28)25-19-10-14(6-8-18(19)24)22(29)31-23(2,3)4/h6-12H,1-5H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTANBUTBDVIHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)OC)C(=O)NC3=C(C=CC(=C3)C(=O)OC(C)(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.